BenchChemオンラインストアへようこそ!

(+-)-Laudanosine

Cardiovascular Pharmacology Vascular Smooth Muscle Benzylisoquinoline Alkaloids

Selecting (±)-Laudanosine ensures your research is built on a mechanistically distinct, polypharmacological standard. Unlike papaverine, this chiral tetrahydroisoquinoline acts as a selective α1-adrenoceptor blocker without inhibiting PDEs, making it essential for isolating receptor-mediated vascular pathways. It is the mandatory analytical reference for quantifying the CNS-penetrant metabolites of atracurium/cisatracurium, with a defined convulsive threshold. Its rapid SK channel dissociation kinetics (k-1 ≥20 s⁻¹) further distinguish it from irreversible peptide blockers. Procure this compound to guarantee experimental validity and mechanistic specificity.

Molecular Formula C21H27NO4
Molecular Weight 357.4 g/mol
CAS No. 2688-77-9
Cat. No. B1681820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+-)-Laudanosine
CAS2688-77-9
Synonyms(+)-Laudanosine, (S)-Laudanosine, L-(+)-Laudanosine, L-Laudanosine
Molecular FormulaC21H27NO4
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC
InChIInChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3
InChIKeyKGPAYJZAMGEDIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(±)-Laudanosine (CAS 2688-77-9): Procurement Guide for a Multitarget Benzylisoquinoline Alkaloid Research Tool


(±)-Laudanosine (CAS 2688-77-9) is a benzyltetrahydroisoquinoline alkaloid, both a natural opium poppy constituent and the primary metabolite of the neuromuscular blockers atracurium and cisatracurium [1]. It is primarily procured as a pharmacological tool for its well-documented interactions with multiple receptor systems, including nicotinic acetylcholine receptors (nAChRs), GABA receptors, and opioid receptors, and for its established ability to cross the blood-brain barrier (BBB) [2]. Its primary research value lies in its use as a standard to study the off-target CNS and cardiovascular effects of atracurium-derived metabolites, and as a scaffold for developing more selective ion channel blockers [3].

Why (±)-Laudanosine Cannot Be Substituted with Papaverine or Other Simple Benzylisoquinolines


Substituting (±)-laudanosine with structurally similar benzylisoquinolines like papaverine is invalid due to a critical divergence in their primary molecular mechanism. While both alkaloids share a benzylisoquinoline core, the presence of a chiral center and a tetrahydroisoquinoline ring in (±)-laudanosine fundamentally alters its pharmacodynamic profile. Direct comparative studies demonstrate that (±)-laudanosine acts as a selective α1-adrenoceptor blocker with no significant effect on cyclic nucleotide phosphodiesterases (PDEs), whereas papaverine functions as a non-selective PDE inhibitor [1]. This mechanistic switch renders them non-interchangeable for experiments targeting vascular smooth muscle relaxation pathways. Furthermore, (±)-laudanosine's unique N-methyl-tetrahydroisoquinoline structure is the precise scaffold required for developing potent, reversible SK channel blockers like N-methyl-laudanosine, a pharmacological profile not shared by simpler, planar analogs [2]. Using a generic substitute would invalidate any study aiming to replicate or build upon the specific polypharmacology of this metabolite.

Quantitative Differentiation Guide for Procuring (±)-Laudanosine (CAS 2688-77-9)


Cardiovascular Mechanism: Selective α1-Adrenoceptor Blockade vs. Papaverine's PDE Inhibition

In a direct comparative study, (±)-laudanosine was shown to have a selective mechanism of action as an α1-adrenoceptor blocker, a profile clearly distinct from its structural analog, papaverine. While (±)-laudanosine did not have a significant effect on any of the different molecular forms of phosphodiesterases (PDEs) isolated from bovine aorta, papaverine and its derivatives exhibited a non-selective or more specific inhibitory effect on these PDE forms [1]. This mechanistic differentiation is quantified by (±)-laudanosine's ability to shift the dose-response curve to the α1-agonist methoxamine to the right in pithed rats (at 3 and 6 mg/kg, i.v.) and to inhibit [3H]-prazosin binding to cortical membranes, without affecting PDE activity [1].

Cardiovascular Pharmacology Vascular Smooth Muscle Benzylisoquinoline Alkaloids

SK Channel Blockade: Potency and Reversibility of Laudanosine Scaffold vs. Peptide Toxin Apamin

The laudanosine scaffold, specifically its quaternary derivative N-methyl-laudanosine, provides a key pharmacological advantage over the classical SK channel blocker, apamin. In SK3-expressing cells, N-methyl-laudanosine exhibits an IC50 of 1.8 μM, while apamin is far more potent with an IC50 of 0.45 nM [1]. However, the critical differentiation lies in the kinetics of block. The dissociation rate constant (k-1) for N-methyl-laudanosine is ≥20 s⁻¹, making its block rapidly reversible. In contrast, apamin's block is essentially irreversible under physiological timeframes, with a k-1 of 0.028 s⁻¹, a 700-fold slower dissociation [1]. This rapid reversibility of the laudanosine-derived blocker allows for temporally controlled experiments and washout recovery, which is impossible with apamin.

Ion Channel Pharmacology SK Channels Electrophysiology

GABA Receptor Subtype Selectivity: Low-Affinity vs. High-Affinity Receptor Inhibition

At the GABA receptor, (±)-laudanosine displays a 10-fold selectivity for inhibiting low-affinity GABA receptors over high-affinity GABA receptors. In radioligand binding studies, (±)-laudanosine was almost ineffective at [³H]muscimol binding to high-affinity GABA receptors, showing an IC50 of 100 μM. In contrast, it inhibited the low-affinity GABA receptors labeled by [³H]bicuculline methochloride with a more potent IC50 of 10 μM [1]. This subtype-selective profile is a distinct feature that differentiates it from more potent, non-selective GABA antagonists like bicuculline.

GABA Receptor Pharmacology Neurochemistry Seizure Mechanisms

Seizure Threshold and Blood-Brain Barrier Penetration: A Defined In Vivo Safety Window

A critical procurement consideration is the compound's well-defined in vivo profile regarding CNS penetration and toxicity. (±)-Laudanosine is established to readily cross the blood-brain barrier (BBB) and induce seizures at high concentrations [1]. Quantitative pharmacokinetic studies in rats have defined a specific safety window: a continuous infusion of up to 25 mg·kg⁻¹·h⁻¹ did not cause convulsions. The convulsive plasma concentration threshold was determined to be >17 μg·mL⁻¹, a level far exceeding the <8 μg·mL⁻¹ observed after an 8x ED90 dose of atracurium [2]. This contrasts with many other centrally-acting alkaloids where toxic thresholds are not as precisely defined or are much lower.

Neurotoxicology Anesthesia Pharmacokinetics

High-Value Research Applications for (±)-Laudanosine (CAS 2688-77-9)


Standard for Off-Target Metabolite Toxicity in Atracurium/Cisatracurium Studies

(±)-Laudanosine is the definitive analytical and pharmacological standard for any study investigating the central nervous system (CNS) or cardiovascular side effects of the widely used neuromuscular blockers atracurium and cisatracurium. Its well-characterized pharmacokinetic profile, including its established convulsive plasma threshold (>17 μg/mL) and 80% plasma protein binding, makes it essential for validating metabolite quantification assays (e.g., HPLC) and for interpreting clinical or preclinical toxicology data related to these drugs [3].

Scaffold for Developing Reversible Small-Molecule SK Channel Blockers

For neuroscience and ion channel pharmacology laboratories, (±)-laudanosine is the critical starting scaffold for synthesizing potent and reversible small-molecule blockers of SK channels, as demonstrated by derivatives like N-methyl-laudanosine. Its rapid dissociation kinetics (k-1 ≥20 s⁻¹) offer a fundamental advantage over irreversible peptide blockers like apamin (k-1 = 0.028 s⁻¹), enabling studies on SK channel function that require temporal control and washout, such as investigations into neuronal firing patterns and synaptic plasticity [3].

Polypharmacological Tool for Receptor Interaction Studies

Given its moderate affinity for multiple receptor systems, (±)-laudanosine serves as a well-characterized, polypharmacological tool for studying complex ligand-receptor interactions. Its quantified affinity profile includes: IC50 of 10 μM for low-affinity GABA receptors, Ki values between 2.7 and 24 μM for various opioid receptor subtypes (μ1, μ2, δ, κ1, κ3), and an IC50 of 100 μM for human α7 nAChRs [3][4]. This makes it ideal for validating binding assays and computational models, or for probing the functional consequences of simultaneous engagement of multiple neurotransmitter systems in vitro [5].

Reference Compound for Selective α1-Adrenoceptor Studies in Vascular Tissue

In cardiovascular pharmacology, (±)-laudanosine is a specific reference compound for studying α1-adrenoceptor-mediated vasoconstriction, particularly when seeking to exclude PDE-mediated mechanisms. Direct comparative data confirms its lack of effect on vascular PDEs, a key differentiator from the structurally related alkaloid papaverine. Researchers studying the effects of benzylisoquinoline alkaloids on vascular smooth muscle can use (±)-laudanosine to isolate α1-adrenoceptor contributions without the confounding influence of PDE inhibition [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+-)-Laudanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.